2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Description
This compound features a pyridazinone core substituted with a furan-2-yl group at position 3 and an acetamide side chain linked to a 4-methoxyphenethyl moiety. The pyridazinone scaffold is known for its pharmacological versatility, particularly in enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-15-6-4-14(5-7-15)10-11-20-18(23)13-22-19(24)9-8-16(21-22)17-3-2-12-26-17/h2-9,12H,10-11,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAFLWDGLBACFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Introduction of the furan ring: This step might involve a coupling reaction using furan derivatives.
Attachment of the methoxyphenethyl side chain: This can be done through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the furan ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes due to the presence of the pyridazinone core.
Receptor modulators: May interact with biological receptors, influencing cellular processes.
Medicine
Drug development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material science:
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes: Inhibit their activity by interacting with the active site.
Modulate receptors: Alter receptor function by binding to specific sites.
Affect signaling pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Discussion of Pharmacological Relevance
- Binding Affinity vs. Functional Activity : While Compound X (CPX) showed high computational binding affinity, functional data are lacking. In contrast, 3a–3c demonstrated clear in vivo hypoglycemic effects despite moderate IC50 values .
- Limitations : Direct comparisons are hindered by inconsistent assay systems (e.g., binding energy vs. IC50). Further studies should standardize testing protocols for cross-compound evaluations.
Biological Activity
The compound 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 344.38 g/mol. The structure features a furan ring, a pyridazine moiety, and an acetamide group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.38 g/mol |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyridazine rings have shown effectiveness against various bacterial strains. Preliminary tests suggest that This compound may inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.
Antitumor Properties
Research indicates that pyridazine derivatives can act as antitumor agents. The presence of the furan moiety in This compound may enhance its cytotoxic effects against cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy.
Enzyme Inhibition
The compound's structural features suggest it may interact with various enzymes involved in metabolic pathways. For example, preliminary data indicate that it could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function.
The mechanism by which This compound exerts its biological effects likely involves several pathways:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity.
- Enzyme Interaction : It may inhibit key enzymes involved in disease processes, as seen with AChE.
- Cell Cycle Disruption : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of related compounds found that those with furan and pyridazine structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While direct testing on This compound is still needed, the structural similarity suggests potential efficacy.
Study 2: Antitumor Activity
In vitro assays conducted on pyridazine derivatives revealed that certain compounds could reduce cell viability in cancer cell lines by over 50% at concentrations as low as 10 µM. These findings highlight the need for further exploration into the antitumor capabilities of This compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
